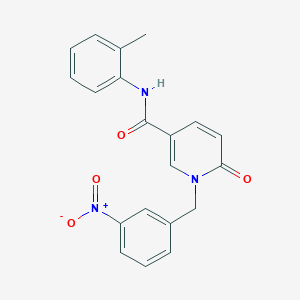

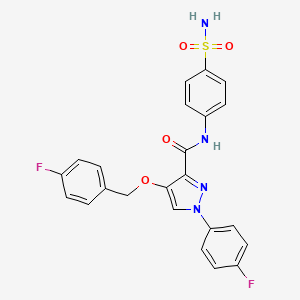

1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

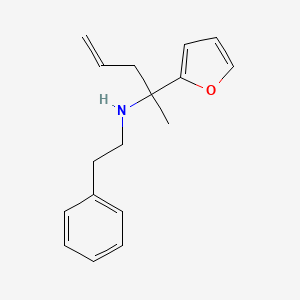

The compound “1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), an oxo group (=O), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced through a nitration reaction, while the carboxamide group could be formed through a reaction with an amine and a carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, benzyl, oxo, and carboxamide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could participate in reduction reactions, while the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación

Neuraminidase Inhibition

The compound has been explored for its potential as a neuraminidase (NA) inhibitor. Neuraminidase is a key enzyme involved in the life cycle of influenza viruses. Researchers have designed derivatives of this compound to target the NA enzyme active site and an additional binding pocket known as the 150-cavity. These derivatives exhibit substantial inhibitory activity against NA, providing valuable insights for further structural optimization .

Antiproliferative Effects in Breast Cancer Cells

An indole derivative closely related to our compound, N-(2-hydroxy-5-nitrophenyl(4′-methylphenyl)methyl) indoline, has demonstrated antiproliferative and apoptotic effects in breast cancer cells. While not identical, the structural similarities suggest that our compound may also exhibit similar properties .

Electron-Donor Characteristics

The starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA), based on triphenylamine (TPA) building blocks, shares some structural features with our compound. m-MTDATA is widely used in optoelectronic devices due to its good electron-donor characteristics. Although not directly studied, our compound’s structural motifs may contribute to similar properties .

Benzylic Position Reactivity

Given the presence of the benzene ring, our compound may exhibit reactivity at the benzylic position. Resonance stabilization of the benzylic carbocation could lead to substitution reactions at this position .

Drug-Like Properties

In silico ADME (absorption, distribution, metabolism, and excretion) evaluations of derivatives related to our compound indicate drug-like characteristics. These derivatives show higher oral absorption rates and greater cell permeability than the parent compound, oseltamivir carboxylate (OC) .

Electronic Structure Modifications

While not directly studied, the compound’s electronic structure may undergo modifications due to its unique substituents. Understanding these modifications could provide insights into its behavior in various contexts .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-5-2-3-8-18(14)21-20(25)16-9-10-19(24)22(13-16)12-15-6-4-7-17(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSUOUOTNKYMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)

![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)

![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)